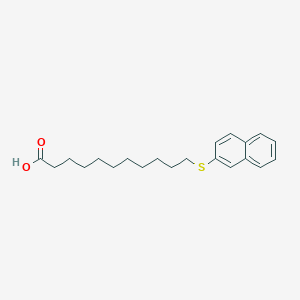
11-Naphthalen-2-ylsulfanylundecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Naphthalen-2-ylsulfanylundecanoic acid is a chemical compound characterized by the presence of a naphthalene ring attached to an undecanoic acid chain via a sulfanyl group. This compound is part of the broader class of naphthalene derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Naphthalen-2-ylsulfanylundecanoic acid typically involves the reaction of 2-naphthalenethiol with 11-bromoundecanoic acid. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
11-Naphthalen-2-ylsulfanylundecanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), halogens (for halogenation).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro-naphthalene, halogenated naphthalene derivatives.
Scientific Research Applications
11-Naphthalen-2-ylsulfanylundecanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and cytotoxic activities.
Mechanism of Action
The mechanism of action of 11-Naphthalen-2-ylsulfanylundecanoic acid involves its interaction with various molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the naphthalene ring can interact with hydrophobic pockets in enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenesulfonic acid: Similar in structure but contains a sulfonic acid group instead of a sulfanyl group.
11-(2-Naphthylsulfanyl)undecanoic acid: A closely related compound with similar structural features.
Uniqueness
11-Naphthalen-2-ylsulfanylundecanoic acid is unique due to the presence of both a naphthalene ring and an undecanoic acid chain connected via a sulfanyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
5455-41-4 |
|---|---|
Molecular Formula |
C21H28O2S |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
11-naphthalen-2-ylsulfanylundecanoic acid |
InChI |
InChI=1S/C21H28O2S/c22-21(23)13-7-5-3-1-2-4-6-10-16-24-20-15-14-18-11-8-9-12-19(18)17-20/h8-9,11-12,14-15,17H,1-7,10,13,16H2,(H,22,23) |
InChI Key |
JCJADVOZGRRLDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)SCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


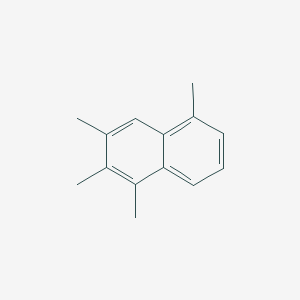
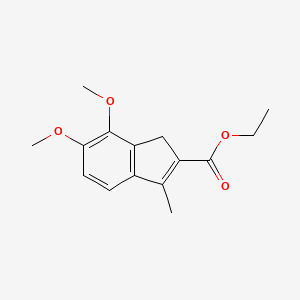
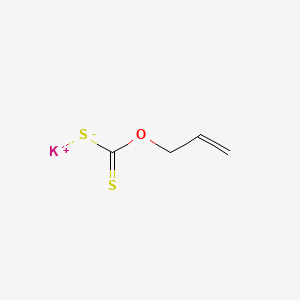

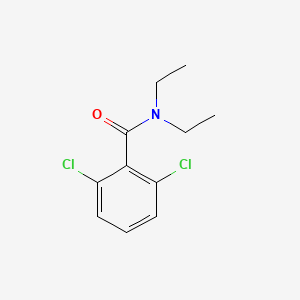


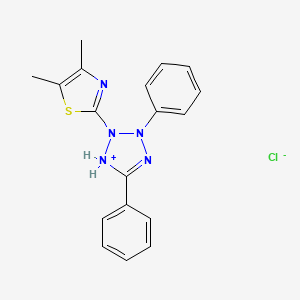
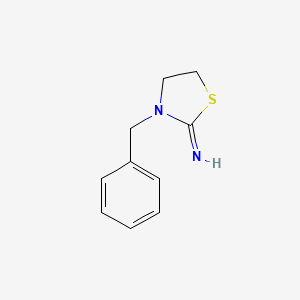
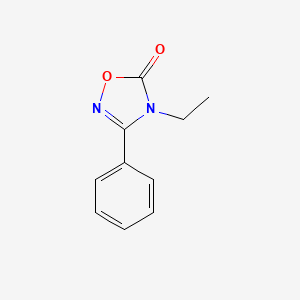
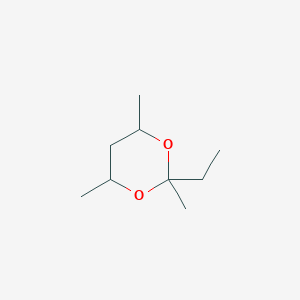
![Bis[2-(2,4-dichlorophenoxy)ethyl] oxalate](/img/structure/B14722461.png)
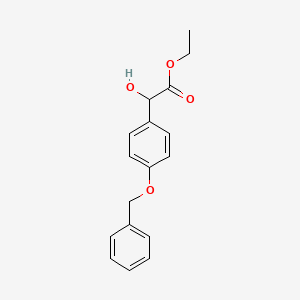
![[(E)-(4-ethyl-2,5-dioxoimidazolidin-4-yl)methylideneamino]urea](/img/structure/B14722474.png)
